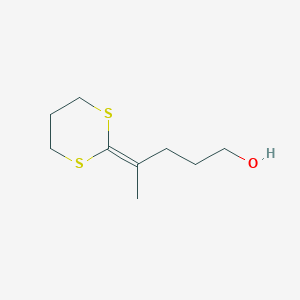
2-(2,2-Dichloroethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloroethyl)oxolane is an organic compound with the molecular formula C6H10Cl2O. It is a cyclic ether with a dichloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)oxolane typically involves the reaction of oxolane with a chlorinating agent. One common method is the reaction of oxolane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorinated oxolane, which then undergoes further chlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oxolane is reacted with chlorinating agents under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloroethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydroxylated Derivatives: Formed via substitution reactions.
Oxirane Derivatives: Formed via oxidation reactions.
Ethyl-Substituted Oxolane Derivatives: Formed via reduction reactions.
Aplicaciones Científicas De Investigación
2-(2,2-Dichloroethyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloroethyl)oxolane involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The oxolane ring can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula (CH2)4O, used as a solvent and in polymer production.
1,3-Dioxolane: A heterocyclic acetal with the formula (CH2)2O2CH2, used as a solvent and co-monomer in polyacetals.
Uniqueness
2-(2,2-Dichloroethyl)oxolane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyclic ethers like tetrahydrofuran and 1,3-dioxolane. This makes it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
110812-43-6 |
|---|---|
Fórmula molecular |
C6H10Cl2O |
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethyl)oxolane |
InChI |
InChI=1S/C6H10Cl2O/c7-6(8)4-5-2-1-3-9-5/h5-6H,1-4H2 |
Clave InChI |
WIBPVFBWKHJCDA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



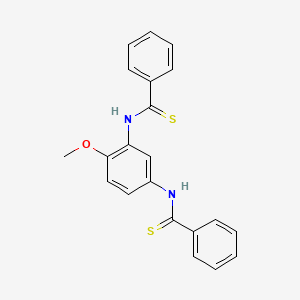

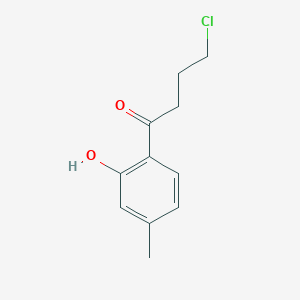
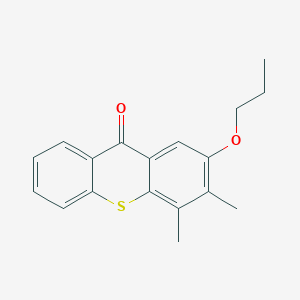

![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

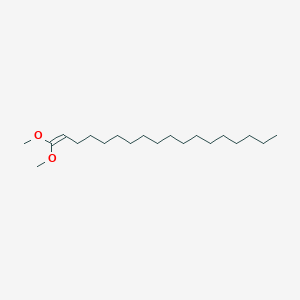
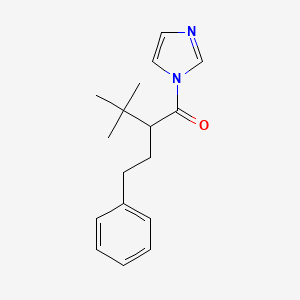
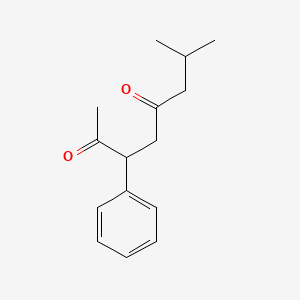
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
